molecular formula C18H16ClNO2 B4964333 3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4964333
M. Wt: 313.8 g/mol
InChI Key: WHLNIWNLLGHNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines. The reaction proceeds through the opening of the maleic anhydride ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride (SOCl₂) to form the desired pyrrolidine-2,5-dione derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: NaOCH₃ or NaOEt in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds share a similar pyrrolidine-2,5-dione core structure but differ in the nature of the substituents on the aromatic rings.

    Pyrrolizines: Another class of nitrogen-containing heterocycles with similar biological activities.

    Proline derivatives: Compounds derived from the amino acid proline, which also contain a pyrrolidine ring.

Uniqueness

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 4-methylphenyl groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12-2-8-16(9-3-12)20-17(21)11-14(18(20)22)10-13-4-6-15(19)7-5-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLNIWNLLGHNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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